2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound featuring a pyridazinone core substituted with a trimethoxyphenyl group and a trifluoromethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the pyridazinone core with a trimethoxyphenyl group, often using a Friedel-Crafts acylation reaction.
Attachment of the Trifluoromethylphenylacetamide Moiety: The final step involves the coupling of the intermediate with 2-(trifluoromethyl)phenylacetic acid or its derivatives, typically using peptide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyridazines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyridazinone derivatives. It can also be used in the development of new biochemical assays.
Medicine
Medicinally, 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide shows potential as a lead compound for the development of new drugs. Its structure suggests possible activity as an anti-inflammatory or anticancer agent, though further research is needed to confirm these properties.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trimethoxyphenyl group can enhance binding affinity to certain biological targets, while the trifluoromethyl group can improve metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-phenyl)acetamide: Lacks the trimethoxy and trifluoromethyl groups, potentially reducing its potency and specificity.
2-(6-oxo-3-(4-methoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide: Similar but with fewer methoxy groups, which may affect its electronic properties and reactivity.
Uniqueness
The presence of both the trimethoxyphenyl and trifluoromethylphenyl groups in 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5/c1-31-17-10-13(11-18(32-2)21(17)33-3)15-8-9-20(30)28(27-15)12-19(29)26-16-7-5-4-6-14(16)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDFCZKASOHVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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